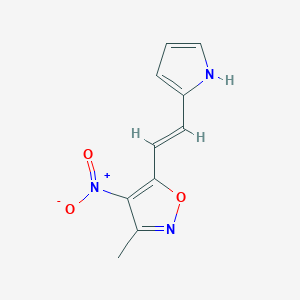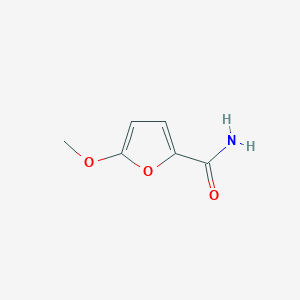
5-(2-(1H-Pyrrol-2-yl)vinyl)-3-methyl-4-nitroisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-(1H-Pyrrol-2-yl)vinyl)-3-methyl-4-nitroisoxazole is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a vinyl group, and a nitroisoxazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(1H-Pyrrol-2-yl)vinyl)-3-methyl-4-nitroisoxazole typically involves multi-step organic reactions. One common method includes the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
5-(2-(1H-Pyrrol-2-yl)vinyl)-3-methyl-4-nitroisoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The vinyl group can be hydrogenated to form an alkane.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of an amine derivative.
Reduction: Formation of an alkane derivative.
Substitution: Formation of various substituted pyrrole derivatives.
科学研究应用
5-(2-(1H-Pyrrol-2-yl)vinyl)-3-methyl-4-nitroisoxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(2-(1H-Pyrrol-2-yl)vinyl)-3-methyl-4-nitroisoxazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrrole ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 5-(2-(1H-Pyrrol-2-yl)ethyl)-3-methyl-4-nitroisoxazole
- 5-(2-(1H-Pyrrol-2-yl)methyl)-3-methyl-4-nitroisoxazole
- 5-(2-(1H-Pyrrol-2-yl)propyl)-3-methyl-4-nitroisoxazole
Uniqueness
5-(2-(1H-Pyrrol-2-yl)vinyl)-3-methyl-4-nitroisoxazole is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
属性
分子式 |
C10H9N3O3 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC 名称 |
3-methyl-4-nitro-5-[(E)-2-(1H-pyrrol-2-yl)ethenyl]-1,2-oxazole |
InChI |
InChI=1S/C10H9N3O3/c1-7-10(13(14)15)9(16-12-7)5-4-8-3-2-6-11-8/h2-6,11H,1H3/b5-4+ |
InChI 键 |
JBLGCZUINOGJHB-SNAWJCMRSA-N |
手性 SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=CN2 |
规范 SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12855800.png)
![2-(Chloromethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12855806.png)



![6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one](/img/structure/B12855839.png)
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12855840.png)
![Sulfoxonium, [(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-, inner salt](/img/structure/B12855846.png)
![1-(7-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12855850.png)




